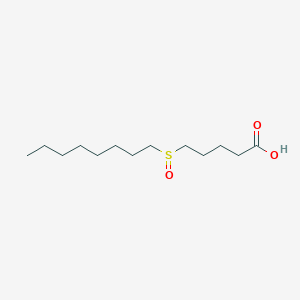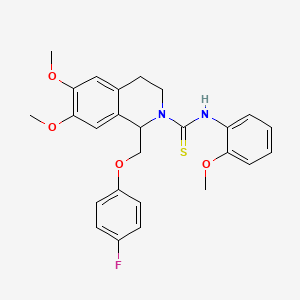
5-(Octane-1-sulfinyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Octane-1-sulfinyl)pentanoic acid: is an organic compound that contains a sulfinyl group attached to an octane chain and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Octane-1-sulfinyl)pentanoic acid typically involves the reaction of octane-1-sulfinyl chloride with pentanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Octane-1-sulfinyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or alcohols, dicyclohexylcarbodiimide as a coupling agent.
Major Products Formed:
Oxidation: 5-(Octane-1-sulfonyl)pentanoic acid.
Reduction: 5-(Octane-1-sulfanyl)pentanoic acid.
Substitution: Amides or esters of this compound.
Scientific Research Applications
Chemistry: 5-(Octane-1-sulfinyl)pentanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfinyl-containing compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 5-(Octane-1-sulfinyl)pentanoic acid involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to modulation of protein function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
5-(Octane-1-sulfonyl)pentanoic acid: Contains a sulfonyl group instead of a sulfinyl group.
5-(Octane-1-sulfanyl)pentanoic acid: Contains a sulfide group instead of a sulfinyl group.
5-(Octane-1-sulfinyl)hexanoic acid: Contains a hexanoic acid moiety instead of a pentanoic acid moiety.
Uniqueness: 5-(Octane-1-sulfinyl)pentanoic acid is unique due to the presence of both a sulfinyl group and a pentanoic acid moiety. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The sulfinyl group provides a site for oxidation and reduction reactions, while the carboxylic acid group enables substitution reactions, making this compound a versatile building block in organic synthesis.
Properties
Molecular Formula |
C13H26O3S |
|---|---|
Molecular Weight |
262.41 g/mol |
IUPAC Name |
5-octylsulfinylpentanoic acid |
InChI |
InChI=1S/C13H26O3S/c1-2-3-4-5-6-8-11-17(16)12-9-7-10-13(14)15/h2-12H2,1H3,(H,14,15) |
InChI Key |
CLOFVXGPZXCKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11459100.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B11459107.png)
![6-Benzyl-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11459114.png)
![Methyl 4-({6,7-dimethoxy-2-[(3-methoxyphenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11459119.png)
![[Amino(1-cyano-4-methyl-7-oxo-2,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-1-yl)methylidene]propanedinitrile](/img/structure/B11459139.png)


![3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11459171.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11459187.png)
![4-(4-isopropylphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11459189.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11459194.png)
![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B11459201.png)
![3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11459210.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11459212.png)
